2-(Diethoxyphosphoryl)butanoic acid
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Overview
Description
Diethyl(1-carboxypropyl)phosphonate is an organophosphorus compound with the molecular formula C8H17O5PThis compound is characterized by the presence of a phosphonate group, which is a key functional group in many biologically active molecules and industrially relevant chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl(1-carboxypropyl)phosphonate can be synthesized through various methods. One common approach involves the reaction of diethyl phosphite with an appropriate alkyl halide under basic conditions. For example, the reaction of diethyl phosphite with 1-bromopropane in the presence of a base such as sodium hydride can yield diethyl(1-carboxypropyl)phosphonate .
Another method involves the Michaelis-Arbuzov reaction, where trialkyl phosphites react with alkyl halides to form phosphonates. This reaction typically requires heating and can be catalyzed by metal catalysts such as palladium .
Industrial Production Methods
Industrial production of diethyl(1-carboxypropyl)phosphonate often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microwave irradiation has also been explored to accelerate the reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Diethyl(1-carboxypropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it to phosphine oxides.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl(1-carboxypropyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Medicine: It is explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of diethyl(1-carboxypropyl)phosphonate involves its interaction with specific molecular targets. For example, it can act as a cholinesterase inhibitor, affecting the breakdown of acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, which is important in the treatment of certain neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphonate: A simpler phosphonate compound with similar reactivity.
Dimethyl phosphonate: Another phosphonate with similar chemical properties but different physical characteristics.
Diethyl phenylphosphonate: A phosphonate with an aromatic ring, offering different reactivity and applications
Uniqueness
Diethyl(1-carboxypropyl)phosphonate is unique due to its specific structure, which includes a carboxypropyl group. This structural feature imparts distinct chemical and biological properties, making it valuable in various applications, particularly in the synthesis of biologically active molecules and industrial chemicals .
Properties
IUPAC Name |
2-diethoxyphosphorylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O5P/c1-4-7(8(9)10)14(11,12-5-2)13-6-3/h7H,4-6H2,1-3H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NETDVWKQOUDENP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)P(=O)(OCC)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O5P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447284 |
Source
|
Record name | Butanoic acid,2-(diethoxyphosphinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117898-77-8 |
Source
|
Record name | Butanoic acid,2-(diethoxyphosphinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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